

A Technical Guide to the Chemical Properties and Structure of Betaine Phosphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Betaine phosphate*

Cat. No.: *B1582375*

[Get Quote](#)

Introduction

Betaine phosphate, a salt formed from the natural amino acid derivative betaine (trimethylglycine) and phosphoric acid, is a compound with significant applications across various scientific and industrial domains. It is utilized as an active pharmaceutical ingredient, a versatile additive in the food and feed industries, and a component in fermentation processes. [1][2] Its unique combination of a zwitterionic organic cation and a phosphate anion imparts specific chemical and physical properties that are of interest to researchers, particularly in drug development and material science. This guide provides an in-depth overview of the chemical structure, physicochemical properties, and crystallographic characteristics of **betaine phosphate**, supplemented with relevant experimental protocols and pathway visualizations.

Chemical Identity and Structure

Betaine phosphate is formally known by its IUPAC name, carboxymethyl(trimethyl)azanium; dihydrogen phosphate.[3][4] It is a salt consisting of the betaine cation, which is a quaternary ammonium compound, and the dihydrogen phosphate anion. The betaine molecule itself is a zwitterion at neutral pH, containing a positively charged trimethylammonium group and a negatively charged carboxylate group.[5]

Key Identifiers:

- CAS Number: 58823-88-4[1]

- Molecular Formula: C₅H₁₄NO₆P[1][3]
- Molecular Weight: 215.14 g/mol [1][6]
- Synonyms: Phosphobetaine, (Carboxymethyl)trimethylammonium phosphate, Betaine-phosphoric acid[2][7][6]

Caption: Ionic association of Betaine and Dihydrogen Phosphate.

Physicochemical Properties

Betaine phosphate presents as a white crystalline powder that is odorless and possesses a sour, astringent taste.[1][2] One of its most notable properties is its high hygroscopicity, meaning it readily absorbs moisture from the air.[2][8] It is highly soluble in water and also shows solubility in ethanol.[2][8][9]

Table 1: Summary of Physicochemical and Computed Properties

Property	Value	Reference(s)
Physical Properties		
Appearance	White crystalline or granular powder	[1] [2] [7] [6]
Melting Point	199-200 °C	[7]
Solubility	Highly soluble in water; soluble in ethanol	[1] [2] [8]
Computed Properties		
Exact Mass	215.05587416 Da	
Topological Polar Surface Area	118 Å ²	
Hydrogen Bond Donor Count	3	
Hydrogen Bond Acceptor Count	6	
Rotatable Bond Count	2	
Complexity	143	

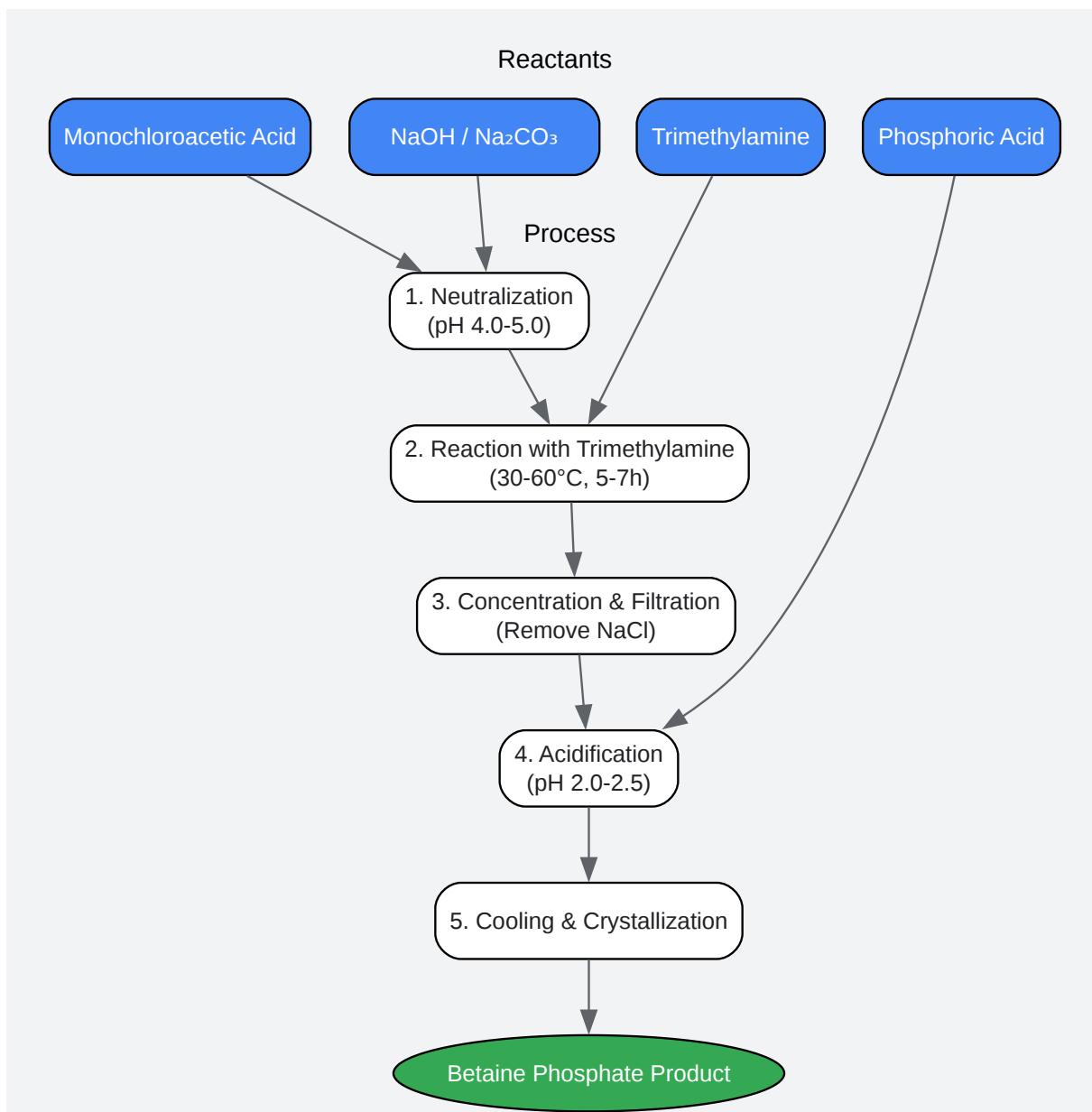
| pKa (Betaine moiety) | 1.84 |[\[10\]](#) |

Crystalline Structure and Phase Transitions

The crystal structure of **betaine phosphate** is complex and highly dependent on temperature, exhibiting several phase transitions. These transitions involve changes in the ordering of the constituent betaine and phosphate molecules and the positions of protons, leading to different crystallographic space groups and physical properties such as paraelectricity and antiferroelectricity.

- Phase I (Normal Phase): Above 365 K, **betaine phosphate** is in a paraelectric phase with the space group P2₁/m. In this phase, the betaine and phosphate molecules are disordered. [\[11\]](#)

- Phase II: Between 86 K and 365 K, the crystal undergoes an antiferrodistortive transition. The mirror symmetry is lost, and the space group changes to $P2_1/c$, with a doubling of the unit cell along the c-axis. This phase remains paraelectric.[11]
- Low-Temperature Phase: Below 86 K, **betaine phosphate** becomes antiferroelectric. This transition is characterized by the ordering of protons between adjacent phosphate groups, resulting in a superstructure that doubles the unit cell. The space group is reported as $P2_1/c$ with 8 formula units in the unit cell.[11]


Caption: Temperature-dependent phase transitions of **betaine phosphate**.

Experimental Protocols

A common laboratory and industrial synthesis method involves the reaction of monochloroacetic acid with trimethylamine, followed by acidification with phosphoric acid.[12]

Methodology:

- Neutralization: An aqueous solution of monochloroacetic acid (20-40%) is prepared in a reactor. While stirring, the solution is neutralized to a pH of 4.0-5.0 using an aqueous solution of sodium hydroxide or sodium carbonate.[12]
- Betaine Synthesis: The resulting sodium chloroacetate solution is cooled to 10-30 °C. An aqueous solution of trimethylamine (25-40%) is added, with the molar ratio of sodium chloroacetate to trimethylamine maintained at approximately 1:1.00-1.20. The reaction is carried out at 30-60 °C for 5-7 hours.[12]
- Purification and Salt Formation: The reaction mixture is concentrated and filtered while hot to remove the sodium chloride byproduct. The filtrate pH is then adjusted to 2.0-2.5 with 30-85% phosphoric acid.[12]
- Crystallization: The solution is cooled to induce crystallization. The resulting crystals of **betaine phosphate** are collected by filtration and dried.[12]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **betaine phosphate**.

X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the precise crystal structure and its temperature-dependent phases.

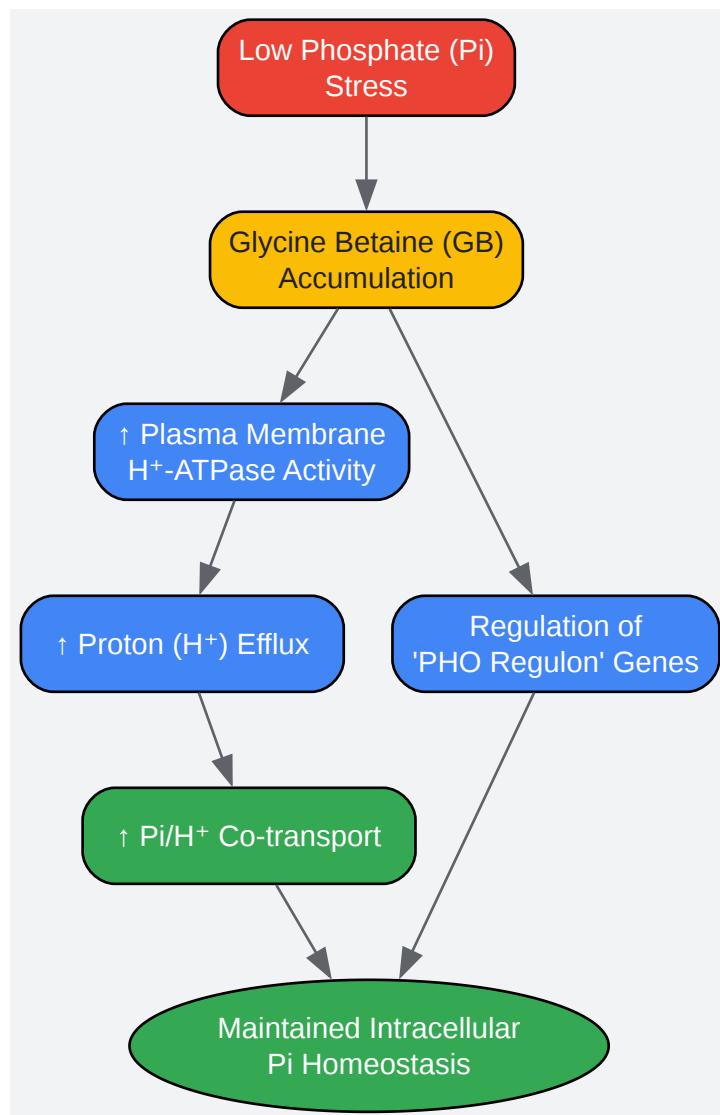
- Protocol: A suitable single crystal is mounted on a goniometer. The temperature is controlled using a cryostat (e.g., for measurements at 20 K) or a heating element. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector. Data is collected over a range of crystal orientations. The resulting reflection intensities are analyzed using software to solve the crystal structure, and the atomic positions are refined using a least-squares method.[11]

Spectroscopic Analysis (FTIR, Raman, ^{31}P NMR): Vibrational and nuclear magnetic resonance spectroscopy are used to confirm the molecular structure and bonding.

- FTIR Spectroscopy Protocol: The sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded using an FTIR spectrometer, usually in the range of 4000-400 cm^{-1} . This allows for the identification of functional groups like O-H (from phosphate and water), C-H, C=O, and P-O vibrations.[13]
- Raman Spectroscopy Protocol: A small amount of the crystalline sample is placed under a Raman microscope. A laser (e.g., 633 nm or 785 nm) is focused on the sample. The scattered light is collected and analyzed. Raman spectroscopy is particularly sensitive to the symmetric vibrations of the PO_4^{3-} group.[14][15]
- ^{31}P NMR Spectroscopy Protocol: The sample is dissolved in a suitable solvent (e.g., D_2O). The ^{31}P NMR spectrum is acquired on a high-resolution NMR spectrometer. The chemical shift provides information about the electronic environment of the phosphorus nucleus, confirming the presence of the phosphate group.[13]

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase behavior.

- Protocol: A small, accurately weighed sample (e.g., 5-20 mg) is placed in a crucible (e.g., alumina). The sample is heated at a constant rate (e.g., 10 $^{\circ}\text{C}/\text{min}$) under a controlled atmosphere (e.g., nitrogen or air). TGA measures the change in mass as a function of temperature, identifying decomposition events or the loss of volatiles.[16] DSC measures the heat flow into or out of the sample, allowing for the determination of melting points, crystallization temperatures, and other phase transitions.[17]


Biological Context and Related Signaling Pathways

While **betaine phosphate** itself is not a direct signaling molecule, its components are biologically crucial. Betaine is a well-known osmoprotectant and a methyl donor in the methionine-homocysteine cycle.[\[5\]](#)[\[18\]](#) Phosphate is fundamental to energy metabolism (ATP) and cellular signaling (e.g., protein phosphorylation).

Recent research has elucidated a connection where the biosynthesis of glycine betaine (GB) can modulate phosphate homeostasis in plants, a critical response to abiotic stress like phosphorus deficiency.[\[19\]](#) In tomato plants engineered to produce glycine betaine, an enhanced ability to cope with low-phosphate stress was observed. The proposed mechanism involves GB-mediated activation of proton pumps and transporters.[\[20\]](#)

Mechanism of GB-Modulated Phosphate Uptake:

- Stress Condition: Low-phosphate availability in the soil acts as an abiotic stressor.
- GB Accumulation: Engineered plants accumulate glycine betaine.
- Proton Pump Activation: GB enhances the enzymatic activity of plasma membrane H⁺-ATPase in the roots. This pumps protons (H⁺) out of the root cells, acidifying the rhizosphere. [\[20\]](#)
- Enhanced Pi Uptake: The proton gradient created drives the uptake of phosphate (Pi) into the cell via Pi/H⁺ co-transporters.[\[19\]](#)
- Gene Regulation: The process is further supported by the differential expression of genes in the 'PHO regulon,' which governs the plant's phosphate starvation response, ultimately maintaining intracellular phosphate homeostasis.[\[19\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. healthy-biotechnology.com [healthy-biotechnology.com]
- 2. Chemical properties of phosphobetaine-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]

- 3. pschemicals.com [pschemicals.com]
- 4. Betaine phosphate | C5H14NO6P | CID 100856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Betaine - Wikipedia [en.wikipedia.org]
- 6. BETAINE PHOSPHATE | 58823-88-4 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. purestarchem.com [purestarchem.com]
- 9. Phase equilibria and drug partitioning ability of betaine based aqueous two-phase systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. journals.jps.jp [journals.jps.jp]
- 12. CN101121672B - Betaine phosphate and its producing method and applicaiton - Google Patents [patents.google.com]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. repositorio.ufop.br [repositorio.ufop.br]
- 15. Raman and infrared spectroscopic characterization of the phosphate mineral paravauxite Fe₂₊Al₂(PO₄)₂(OH)2.8H₂O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tainstruments.com [tainstruments.com]
- 17. Thermal analysis (DSC-TG-MS) - phosphate ore samples - Mendeley Data [data.mendeley.com]
- 18. researchgate.net [researchgate.net]
- 19. Genetic Engineering of the Biosynthesis of Glycine Betaine Modulates Phosphate Homeostasis by Regulating Phosphate Acquisition in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Genetic Engineering of the Biosynthesis of Glycine Betaine Modulates Phosphate Homeostasis by Regulating Phosphate Acquisition in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Properties and Structure of Betaine Phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582375#betaine-phosphate-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com